A Comprehensive Technical Guide to 2-(3-Methoxyphenyl)-1-phenylethan-1-amine: Synthesis, Characterization, and Potential Applications
A Comprehensive Technical Guide to 2-(3-Methoxyphenyl)-1-phenylethan-1-amine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, a phenethylamine derivative of significant interest in medicinal chemistry and pharmacological research. Due to its structural similarity to known neuroactive compounds, this molecule represents a valuable scaffold for the development of novel therapeutics targeting the central nervous system. This document details the systematic nomenclature, a robust synthetic pathway via reductive amination, estimated physicochemical properties based on structural analogs, and potential biological activities inferred from related compounds. The guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and investigation of novel phenethylamine-based compounds.
Part 1: Nomenclature and Structure
IUPAC Name
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(3-methoxyphenyl)-1-phenylethan-1-amine .[1][2][3][4] This name is derived by identifying the longest carbon chain containing the principal functional group (the amine), which is an ethanamine backbone. The substituents on this backbone are a phenyl group at position 1 and a 3-methoxyphenyl group at position 2.
Synonyms and Identifiers
This specific compound is not widely documented in chemical literature and therefore lacks common synonyms. Researchers may encounter it under systematic variations of the IUPAC name. As it is not a commercially common compound, it is not expected to have a CAS number or other widely recognized identifiers. For clarity and to avoid ambiguity with similar structures such as 2-(3-methoxyphenyl)ethanamine, the full IUPAC name should be used.
Chemical Structure
The chemical structure of 2-(3-methoxyphenyl)-1-phenylethan-1-amine is characterized by a two-carbon ethylamine chain with a phenyl group and an amino group attached to the first carbon (C1), and a 3-methoxyphenyl group attached to the second carbon (C2).
Part 2: Physicochemical Properties (Estimated)
Due to the limited availability of experimental data for 2-(3-methoxyphenyl)-1-phenylethan-1-amine, the following table presents estimated physicochemical properties based on its structure and data from close structural analogs like 1-(3-methoxyphenyl)ethanamine and 1-(4-methoxyphenyl)ethylamine.[5][6]
| Property | Estimated Value | Reference Analogs |
| Molecular Formula | C₁₅H₁₇NO | - |
| Molecular Weight | 227.30 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | 1-(Aryl)ethanamines |
| Boiling Point | > 250 °C (at 760 mmHg) | High molecular weight amines |
| LogP (Octanol-Water) | 2.5 - 3.5 | Calculated based on structure |
| pKa (Basic) | 9.0 - 9.5 | 1-(Aryl)ethanamines[6] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane); sparingly soluble in water. | General amine properties |
Part 3: Synthesis Methodology
The most direct and efficient synthetic route to 2-(3-methoxyphenyl)-1-phenylethan-1-amine is the reductive amination of the corresponding ketone, 2-(3-methoxyphenyl)-1-phenylethan-1-one.[7][8][9][10][11] This method is widely used for the preparation of primary amines from ketones and offers high yields and selectivity.
Synthetic Workflow
The synthesis is a two-step, one-pot reaction where the ketone first reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Caption: Synthetic workflow for 2-(3-methoxyphenyl)-1-phenylethan-1-amine.
Detailed Experimental Protocol
Materials:
-
2-(3-methoxyphenyl)-1-phenylethan-1-one
-
Ammonium formate (or another ammonia source)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-methoxyphenyl)-1-phenylethan-1-one (1.0 eq) in methanol.
-
Imine Formation: Add ammonium formate (5-10 eq) to the solution. Heat the mixture to reflux and stir for 2-4 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2-3 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until the imine is fully consumed as indicated by TLC.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 2-(3-methoxyphenyl)-1-phenylethan-1-amine.
Part 4: Analytical Characterization
The identity and purity of the synthesized 2-(3-methoxyphenyl)-1-phenylethan-1-amine should be confirmed using standard analytical techniques.
Characterization Workflow
Caption: Analytical workflow for product characterization.
Expected Spectroscopic Data
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and 3-methoxyphenyl groups, a singlet for the methoxy group protons around 3.8 ppm, and signals for the aliphatic protons of the ethanamine backbone. The N-H protons of the primary amine will likely appear as a broad singlet.[12][13][14][15]
-
¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the aromatic and aliphatic carbons in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (227.30 g/mol ). Characteristic fragmentation patterns for phenethylamines would also be expected.[12][16]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (a pair of bands around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.[12][13][14][16]
Part 5: Potential Applications and Biological Activity
While 2-(3-methoxyphenyl)-1-phenylethan-1-amine itself has not been extensively studied, its structural motifs are present in numerous biologically active molecules. The phenethylamine core is a well-known pharmacophore that interacts with a variety of receptors and transporters in the central nervous system.
Rationale for Pharmacological Interest
-
Serotonergic System: The N-benzyl substitution on phenethylamines is known to significantly enhance affinity and functional activity at serotonin 5-HT₂A and 5-HT₂C receptors.[17][18][19][20] These receptors are implicated in a wide range of neuropsychiatric conditions, including depression, anxiety, and psychosis.
-
Monoamine Transporters: Phenethylamine derivatives are known to interact with dopamine, norepinephrine, and serotonin transporters, modulating the synaptic concentrations of these key neurotransmitters.[21]
-
Drug Discovery Scaffold: The modular nature of this compound, with distinct phenyl, 3-methoxyphenyl, and amine moieties, makes it an excellent starting point for generating a library of analogs for structure-activity relationship (SAR) studies.
Potential Research Applications
-
Development of Novel CNS Agents: This compound can serve as a lead structure for the design of novel agonists, antagonists, or modulators of serotonergic and other monoaminergic receptors.
-
Probing Receptor Binding Pockets: Analogs of this molecule can be used as pharmacological tools to investigate the binding sites and activation mechanisms of G-protein coupled receptors.
-
SAR Studies: Systematic modification of the phenyl and 3-methoxyphenyl rings, as well as substitution on the amine nitrogen, can provide valuable insights into the structural requirements for specific biological activities.
Conclusion
2-(3-Methoxyphenyl)-1-phenylethan-1-amine is a synthetically accessible phenethylamine derivative with significant potential for applications in neuroscience research and drug discovery. This guide provides a comprehensive overview of its nomenclature, a reliable synthetic protocol, and a framework for its characterization and potential pharmacological investigation. By leveraging the information presented herein, researchers can effectively synthesize and study this compound and its analogs to explore new avenues for the development of therapeutics for neurological and psychiatric disorders.
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